Cas no 25642-33-5 (Methanethione,bis[4-(diethylamino)phenyl]-)
25642-33-5 structure
Product Name:Methanethione,bis[4-(diethylamino)phenyl]-
CAS No:25642-33-5
MF:C21H28N2S
MW:340.525424003601
CID:289091
PubChem ID:245539
Update Time:2025-04-19
Methanethione,bis[4-(diethylamino)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Methanethione,bis[4-(diethylamino)phenyl]-
- bis[4-(diethylamino)phenyl]methanethione
- 4,4'-Bis-diaethylamino-thiobenzophenon
- 4,4'-bis-diethylamino-thiobenzophenone
- 4.4'-Bis(diethylamino)thiobenzophenon
- AC1L6G3T
- AC1Q7EFM
- AR-1I0580
- CTK4F6181
- NCIOpen2_007668
- NSC57583
- NSC99114
- NSC-99114
- SCHEMBL611209
- NSC-57583
- DTXSID80288783
- 25642-33-5
- 4,4'-bis(diethylamino)-thiobenzophenone
-
- Inchi: 1S/C21H28N2S/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16H,5-8H2,1-4H3
- InChI Key: VDNIJUWUEYQFTQ-UHFFFAOYSA-N
- SMILES: S=C(C1C=CC(=CC=1)N(CC)CC)C1C=CC(=CC=1)N(CC)CC
Computed Properties
- Exact Mass: 340.19754
- Monoisotopic Mass: 340.19732008g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 38.6Ų
Experimental Properties
- PSA: 6.48
Methanethione,bis[4-(diethylamino)phenyl]- Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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